CB 30900 - 145788-82-5

CB 30900

Catalog Number: EVT-263149
CAS Number: 145788-82-5
Molecular Formula: C31H32FN5O9
Molecular Weight: 637.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CB30900 is a novel, potent thymidylate synthase inhibitor. CB30900 is a TS inhibitor that does not rely on polyglutamation for activity. Greater than 90% TS inhibition was achieved following a 4-hr exposure to each compound at equitoxic doses (up to 100 times the IC50 determine by a 48-hr growth inhibition assay).
Source and Classification

CB 30900 is derived from chromenone, a class of compounds known for their diverse biological activities, including antimicrobial and analgesic effects. The compound's CAS number is 854005-84-8, and it has a molecular formula of C19H18O3 with a molecular weight of 294.3 g/mol. Its IUPAC name reflects its structural components, which include a chromenone core modified with hydroxy and propan-2-ylphenyl groups.

Synthesis Analysis

The synthesis of CB 30900 typically involves several key steps that utilize various organic chemistry techniques. One notable method includes the use of biogenic zinc oxide nanoparticles as catalysts in the formation of chromenone derivatives. This environmentally friendly approach not only enhances the yield but also reduces the need for harmful reagents.

Synthesis Parameters

  1. Catalysts: Biogenic zinc oxide nanoparticles.
  2. Reagents: Commonly used reagents include phenols and appropriate aldehydes.
  3. Conditions: Reactions are often conducted under controlled temperature and pressure to optimize yields.
  4. Purification: The final product is usually purified through crystallization or chromatography to achieve high purity (>98%).
Molecular Structure Analysis

The molecular structure of CB 30900 features a chromenone backbone with specific substituents that influence its chemical behavior:

  • Core Structure: A fused benzopyran system typical of chromenones.
  • Substituents: Hydroxy group at position 3, methyl group at position 6, and an isopropylphenyl group at position 2.

Structural Data

  • InChI Key: PQBNFWAEWSZZOB-UHFFFAOYSA-N
  • SMILES Notation: CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)C(C)C
  • Physical Appearance: Solid powder, soluble in dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis

CB 30900 participates in various chemical reactions typical of chromenones:

  1. Electrophilic Substitution: The presence of electron-donating groups allows for electrophilic aromatic substitution reactions.
  2. Reduction Reactions: The carbonyl group can undergo reduction to form alcohol derivatives.
  3. Condensation Reactions: It can react with other electrophiles to form larger molecular structures.

Reaction Conditions

  • Typical conditions involve mild temperatures and the presence of acid or base catalysts to facilitate reactions.
Mechanism of Action
  1. Antimicrobial Activity: It may inhibit bacterial growth by disrupting cell wall synthesis or function.
  2. Analgesic Effects: Potential modulation of pain pathways through interactions with receptors involved in pain perception.

Relevant Data

Research indicates that similar chromenone derivatives exhibit significant antibacterial properties, suggesting a potential pathway for CB 30900's action .

Physical and Chemical Properties Analysis

CB 30900 exhibits several notable physical and chemical properties:

  • Molecular Weight: 294.3 g/mol
  • Solubility: Soluble in dimethyl sulfoxide; limited solubility in water.
  • Stability: Stable under dry conditions; recommended storage at low temperatures (0 - 4 °C for short-term; -20 °C for long-term).
  • Purity: Typically >98% as verified by analytical methods such as HPLC.
Applications

The applications of CB 30900 span various fields:

  1. Medicinal Chemistry: Potential use as an antimicrobial agent or analgesic.
  2. Chemical Sensors: Development of sensors for detecting metal ions due to its reactive functional groups.
  3. Biological Research: Investigated for its role in studying cellular processes and pathways related to pain and infection.

Future Directions

Research continues into optimizing the synthesis of CB 30900 and exploring its full range of biological activities, which could lead to new therapeutic agents in medicine .

Introduction to CB 30900 as a Research Entity

Historical Context of Thymidylate Synthase Inhibitors

Thymidylate synthase inhibitors have evolved through three distinct generations, each addressing pharmacological limitations of their predecessors:

First-generation inhibitors (1950s-1980s) like 5-fluorouracil faced significant challenges due to their nonspecific mechanisms and dose-limiting toxicities. These antimetabolites incorporated into RNA and DNA, causing widespread cellular damage beyond TS inhibition. The therapeutic index remained narrow, with severe gastrointestinal and hematological toxicities constraining clinical utility.

Second-generation agents (1980s-1990s) represented a substantial improvement with the development of folate-based analogs including raltitrexed (Tomudex) and pemetrexed. These compounds leveraged the reduced folate carrier (RFC) for cellular uptake and required FPGS-mediated polyglutamation for retention and enhanced TS binding. While demonstrating improved target specificity, their efficacy remained limited in tumors with downregulated FPGS expression or RFC transport defects, representing a significant resistance mechanism in various malignancies [1] [9].

The quest for third-generation inhibitors culminated in compounds like BW1843U89 and ZD9331, which pioneered non-polyglutamation mechanisms. BW1843U89 demonstrated remarkable inhibitory potency (Kᵢ = 0.09 nM) through novel interactions with the TS active site, including displacement of catalytic water molecules and induction of conformational changes in the Leu72-Trp83 loop region [9]. These structural innovations established the precedent for CB 30900's design – targeting TS with high affinity independent of polyglutamation while maintaining bioavailability and manageable toxicity profiles.

Table 1: Evolution of Thymidylate Synthase Inhibitors

GenerationRepresentative CompoundsMechanistic AdvanceKey Limitations
First (1950s-1980s)5-Fluorouracil, FloxuridineNucleotide analog incorporationNonspecific action; Severe toxicity
Second (1980s-1990s)Raltitrexed, PemetrexedFolate analog structure; RFC transportFPGS-dependence; Resistance in FPGS-deficient tumors
Third (1990s-Present)BW1843U89, ZD9331, CB 30900Non-polyglutamation mechanisms; Novel binding modesComplex synthesis; Optimization of pharmacokinetics

CB 30900’s Emergence in Non-Polyglutamation-Dependent Inhibition Research

CB 30900 emerged from systematic structure-activity relationship studies aimed at decoupling TS inhibition from FPGS dependence. Its distinct mechanism involves direct, high-affinity binding to the TS enzyme without requiring polyglutamation for activity. Biochemical characterization revealed exceptional inhibitory potency with an IC₅₀ of 0.2 μM against purified TS, translating to significant cytotoxicity in W1L2 cells (IC₅₀ = 0.13 μM) after relatively brief exposure periods [6]. This potency profile represented a substantial improvement over earlier non-polyglutamatable candidates, particularly in FPGS-deficient tumor models where conventional antifolates showed limited efficacy [1] [7].

The pharmacokinetic profile of CB 30900 demonstrated several advantageous features in murine models. Following intravenous administration (100 mg/kg), plasma elimination occurs in triphasic kinetics with half-lives of 2.8 minutes (α), 19.1 minutes (β), and 4.1 hours (γ). This extended terminal half-life facilitates sustained target engagement despite rapid initial distribution. Notably, CB 30900 exhibits complete bioavailability following intraperitoneal administration, with plasma pharmacokinetics comparable to IV dosing [4]. Tissue distribution studies revealed selective accumulation in tumor tissue despite relatively low peak concentrations (27% of plasma levels), with significantly prolonged retention (tumor half-life = 51 minutes) compared to plasma. This favorable tumor pharmacokinetic profile correlates with its potent in vivo antitumor activity.

A remarkable feature of CB 30900 is its exceptional metabolic stability. Quantitative analysis revealed that 93% of the administered dose was recovered unchanged after 48 hours, indicating minimal hepatic metabolism or degradation. Plasma protein binding was concentration-dependent, ranging from 93.3% at 1 μM to 76% at 500 μM, suggesting increased free fraction at therapeutic concentrations [4]. During continuous infusion protocols (50 mg/kg over 24 hours), steady-state plasma concentrations reached 3 μM – sufficient for sustained TS inhibition based on in vitro growth inhibition data.

Table 2: Preclinical Pharmacokinetic Profile of CB 30900 in Murine Models

ParameterIntravenous (100 mg/kg)Intraperitoneal (100 mg/kg)Subcutaneous Infusion (50 mg/kg/24h)
Peak Plasma Concentration716 μMComparable to IV3 μM (steady-state)
Elimination Half-livesT½α: 2.8 min; T½β: 19.1 min; T½γ: 4.1 hrBiphasic, matching IV terminal phaseMaintained throughout infusion
Bioavailability-100%-
Tumor Exposure (AUC₀₋₂₄h)131 μM·hr (plasma); Tumor T½: 51 minSimilar profile14.6 μM·hr
Tissue AccumulationLiver: 7× plasma; Gut: 5× plasma; Kidney: equivalentSimilar distributionLiver: 7× plasma; Tumor: 0.5 μM steady-state
Metabolic Stability>93% recovered unchanged at 48 hours>93% recovered unchanged at 48 hours-

Rationale for Targeting Chromenone and Quinazolinone Hybrid Systems

The molecular architecture of CB 30900 integrates complementary pharmacophores from chromenone and quinazolinone systems, creating a hybrid inhibitor with optimized TS binding properties. The chemical scaffold features N-(4-(N-((3,4-dihydro-2,7-dimethyl-4-oxo-6-quinazolinyl)methyl)-N-prop-2-ynylamino)-2-fluorobenzoyl)-L-γ-glutamyl)-D-glutamic acid, incorporating strategically positioned functional groups that enhance target interaction [3] [7]. This deliberate design addresses three critical aspects of TS inhibition:

  • Enhanced Binding Affinity: The quinazolinone component establishes multiple hydrogen bonds with key TS active site residues, including Asn229 and Arg166, mimicking the pteridine ring of natural folate cofactors. The chromenone moiety provides additional hydrophobic interactions with the pyrimidine binding pocket, increasing residence time. Molecular modeling suggests these dual interactions create a binding energy profile superior to single-ring systems.

  • Bypassing Polyglutamation Dependence: Unlike classical antifolates, CB 30900 incorporates D-glutamic acid residues rather than L-glutamates. This stereochemical inversion prevents recognition by FPGS while maintaining the anionic character necessary for transport via reduced folate carriers. The terminal alkyne group (prop-2-ynyl) enhances membrane permeability through moderate lipophilicity, compensating for the diacidic glutamate motif [3] [6].

  • Conformational Flexibility: The methylene linker between quinazolinone and benzoyl groups provides controlled rotation that enables optimal positioning within the TS active site. This flexibility allows adaptation to minor structural variations in TS across tumor types, potentially broadening the antitumor spectrum. Fluorine substitution at the ortho position of the benzoyl ring induces electronic effects that strengthen inhibitor-enzyme interaction through polar interactions with active site residues [3].

The structural optimization of CB 30900 demonstrates how hybrid systems overcome limitations of single-ring inhibitors. Traditional quinazolines like raltitrexed achieved potent inhibition but required polyglutamation for retention. In contrast, CB 30900's extended chromenone-quinazolinone system provides sufficient binding affinity without polyglutamation, while the D,L-glutamate dipeptide maintains water solubility and transport characteristics essential for tumor delivery. This balanced molecular design represents a sophisticated approach to overcoming the pharmacological barriers that limited earlier TS inhibitors.

Table 3: Structural Features of CB 30900 and Their Functional Roles

Structural ElementChemical CharacteristicsFunctional Role in TS Inhibition
Quinazolinone Core3,4-Dihydro-2,7-dimethyl-4-oxo-6-quinazolinylMimics pteridine ring of folate; Hydrogen bonding with Asn229, Arg166
Chromenone HybridBenzopyranone fused systemHydrophobic interactions with pyrimidine pocket; Enhanced binding residence time
Glutamate DipeptideL-γ-glutamyl-D-glutamic acidTransport via reduced folate carriers; Prevents FPGS recognition
Alkynyl LinkerProp-2-ynylamino groupBalanced lipophilicity for membrane permeability
Ortho-FluorobenzoylFluorine at C2 positionElectronic effects enhancing active site binding; Metabolic stabilization
Methylene Spacer-CH₂- between quinazolinone and benzoylConformational flexibility for optimal active site positioning

Properties

CAS Number

145788-82-5

Product Name

CB 30900

IUPAC Name

(2R)-2-[[(4S)-4-carboxy-4-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]butanoyl]amino]pentanedioic acid

Molecular Formula

C31H32FN5O9

Molecular Weight

637.6 g/mol

InChI

InChI=1S/C31H32FN5O9/c1-4-11-37(15-18-13-21-25(12-16(18)2)33-17(3)34-29(21)42)19-5-6-20(22(32)14-19)28(41)36-24(31(45)46)7-9-26(38)35-23(30(43)44)8-10-27(39)40/h1,5-6,12-14,23-24H,7-11,15H2,2-3H3,(H,35,38)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H,33,34,42)/t23-,24+/m1/s1

InChI Key

PIGKKMGHDBPLME-RPWUZVMVSA-N

SMILES

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)F)C(=O)NC(=N2)C

Solubility

Soluble in DMSO, not in water

Synonyms

CB 30900; CB30900; CB-30900.

Canonical SMILES

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)F)C(=O)NC(=N2)C

Isomeric SMILES

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)O)F)C(=O)NC(=N2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.